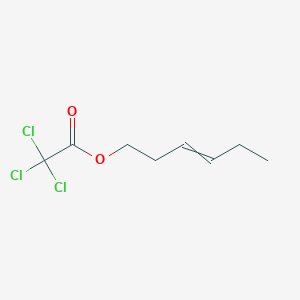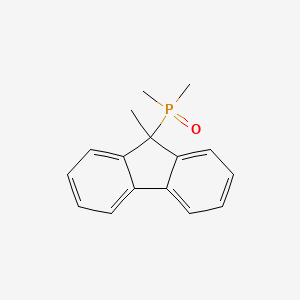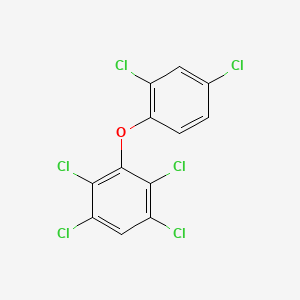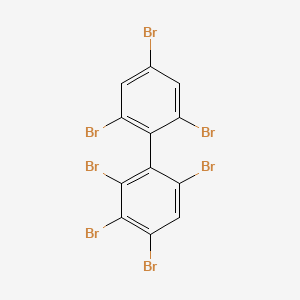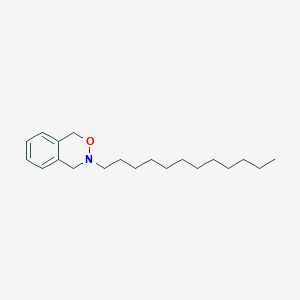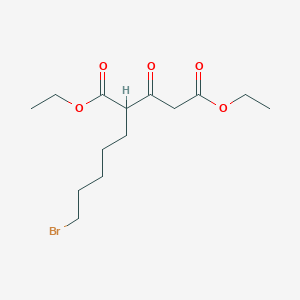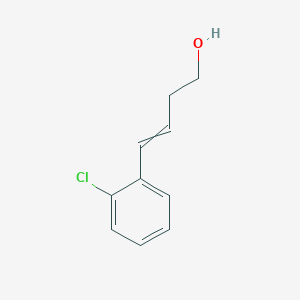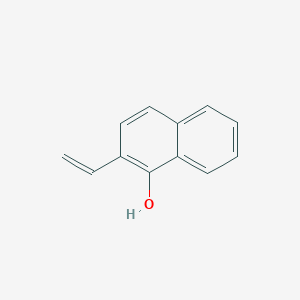
2-Ethenylnaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenylnaphthalen-1-ol is an organic compound with the molecular formula C12H10O It is a derivative of naphthalene, featuring an ethenyl group (vinyl group) and a hydroxyl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethenylnaphthalen-1-ol can be synthesized through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 2-naphthaldehyde with vinylmagnesium bromide in the presence of a suitable solvent like diethyl ether can yield this compound . Another method involves the Heck reaction, where 2-naphthol is reacted with vinyl halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Heck reaction is often preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride
Major Products Formed
Oxidation: 2-Ethenylnaphthalen-1-one
Reduction: 2-Ethylnaphthalen-1-ol
Substitution: 2-Ethenylnaphthalen-1-chloride
Applications De Recherche Scientifique
2-Ethenylnaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Ethenylnaphthalen-1-ol depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, while the ethenyl group can participate in addition reactions. The molecular targets and pathways involved vary based on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthol: Similar structure but lacks the ethenyl group.
2-Ethylnaphthalen-1-ol: Similar structure but has an ethyl group instead of an ethenyl group.
1-Naphthol: Hydroxyl group attached at a different position on the naphthalene ring
Uniqueness
2-Ethenylnaphthalen-1-ol is unique due to the presence of both a hydroxyl group and an ethenyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
116550-30-2 |
|---|---|
Formule moléculaire |
C12H10O |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-ethenylnaphthalen-1-ol |
InChI |
InChI=1S/C12H10O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h2-8,13H,1H2 |
Clé InChI |
QLJIOZSPRQUVIL-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C2=CC=CC=C2C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
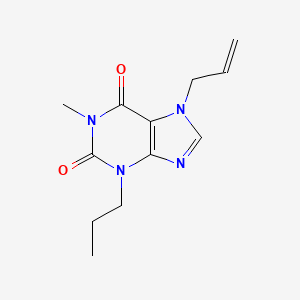
![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
![[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine](/img/structure/B14303976.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
